Isopropylphenylbutanal
CAS No.: 125109-85-5
Cat. No.: VC20771589
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125109-85-5 |
---|---|
Molecular Formula | C13H18O |
Molecular Weight | 190.28 g/mol |
IUPAC Name | 3-(3-propan-2-ylphenyl)butanal |
Standard InChI | InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3 |
Standard InChI Key | OHRBQTOZYGEWCJ-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=CC=C1)C(C)CC=O |
Canonical SMILES | CC(C)C1=CC(=CC=C1)C(C)CC=O |
Physical and Chemical Properties
Isopropylphenylbutanal possesses distinct physical and chemical properties that influence its application potential and handling requirements. Understanding these properties is essential for proper utilization in commercial formulations and research settings.
Basic Physical Properties
The compound exists as a liquid with specific physical parameters that determine its behavior under various conditions. These properties are summarized in Table 1 below:
The compound's relatively high boiling point at reduced pressure indicates its stability under normal handling conditions. The flash point of 67.78°C classifies it as a combustible liquid, requiring appropriate safety precautions during storage and handling . The log KOW values ranging from 3.1 to 3.91 suggest moderate lipophilicity, influencing its solubility profile and potential for bioaccumulation .
Chemical Reactivity
As an aldehyde, isopropylphenylbutanal exhibits characteristic reactivity patterns, particularly through its carbonyl group. The aldehyde functionality can undergo various reactions including oxidation, reduction, and nucleophilic addition reactions. The presence of the isopropyl group on the phenyl ring affects the electronic distribution within the molecule, potentially influencing reaction rates and selectivity . This reactivity profile is important for understanding the compound's stability in formulations and potential for chemical interactions with other ingredients.
Synthesis and Applications
Synthesis Methods
Isopropylphenylbutanal is synthesized through various organic chemistry methods, typically involving the reaction of phenolic compounds with butanal derivatives. The industrial production generally follows established aldehyde synthesis pathways, optimized for yield and purity. The precise synthetic routes may vary between manufacturers but typically involve controlled reaction conditions to ensure product consistency and quality.
The synthesis typically requires specialized equipment and expertise in organic synthesis, making it primarily a product of industrial chemical manufacturing rather than laboratory-scale preparation. Quality control measures are essential during the synthesis process to minimize impurities that could affect the olfactory profile or safety of the final product.
Toxicological Profile
Extensive toxicological assessments have been conducted to evaluate the safety of isopropylphenylbutanal for its intended uses. These studies provide critical information about potential health impacts and guide safety recommendations for handling and application.
Repeated Dose Toxicity
An OECD 407 gavage 28-day subchronic toxicity study conducted in rats determined the No Observed Effect Level (NOEL) for isopropylphenylbutanal to be 60 mg/kg/day, based on observations of transient sedative effects and increased liver weights at higher doses . Using a default safety factor of 3 (as approved by the Research Institute for Fragrance Materials' Independent Expert Panel), the derived NOEL for repeated dose toxicity is calculated to be 20 mg/kg/day .
The margin of exposure (MOE) for isopropylphenylbutanal is estimated at 11,111, calculated by dividing the derived NOEL (20 mg/kg/day) by the total systemic exposure (0.0018 mg/kg/day) under typical use conditions . This high MOE value indicates a substantial safety margin for the compound at current usage levels. Additionally, the total systemic exposure for isopropylphenylbutanal (1.8 mg/kg/day) falls below the threshold of toxicological concern (TTC) of 30 mg/kg/day for the repeated dose toxicity endpoint .
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